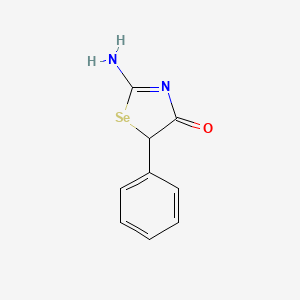
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one is an organoselenium compound that features a selenazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted amine with a selenium-containing reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The amino group or the phenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex organoselenium compounds.
Biology: Potential use as a biochemical probe or in the study of selenium’s biological roles.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The selenium atom could play a crucial role in these interactions due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-phenyl-1,3-thiazol-4(5H)-one: Similar structure but with sulfur instead of selenium.
2-Amino-5-phenyl-1,3-oxazol-4(5H)-one: Similar structure but with oxygen instead of selenium.
Uniqueness
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Número CAS |
5533-52-8 |
|---|---|
Fórmula molecular |
C9H8N2OSe |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
2-amino-5-phenyl-1,3-selenazol-4-one |
InChI |
InChI=1S/C9H8N2OSe/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12) |
Clave InChI |
LLDROEDZVMBIQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)N=C([Se]2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
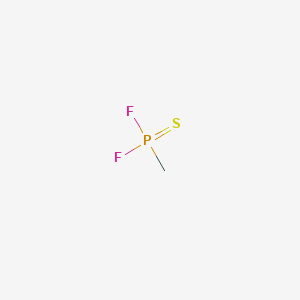
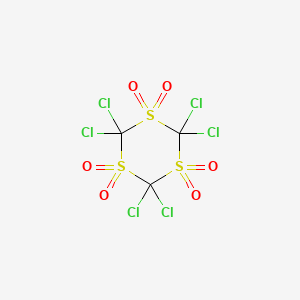
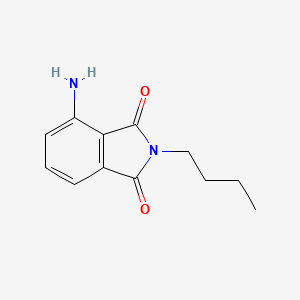
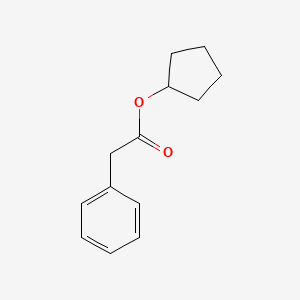
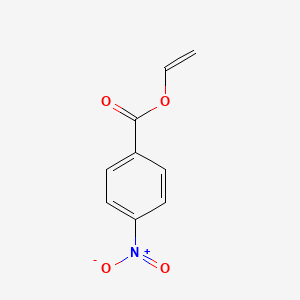
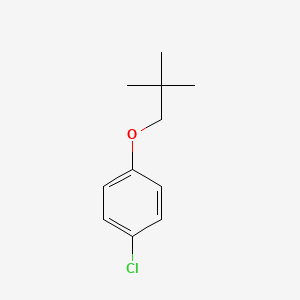
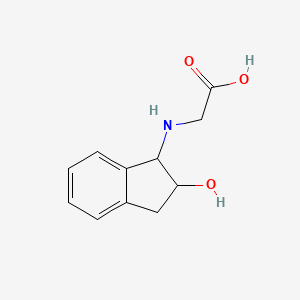
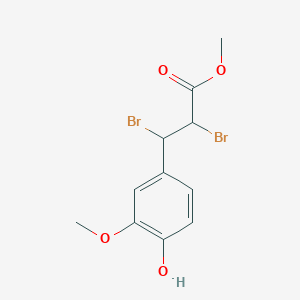

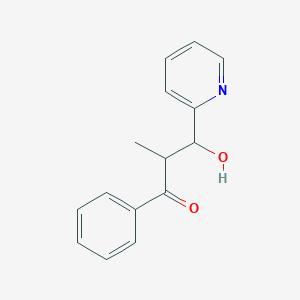
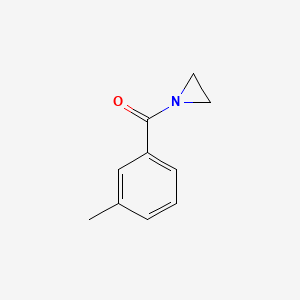

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
